(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound characterized by its complex structure and potential biological activities. The compound is classified under the category of pyrazine derivatives, which are known for their diverse pharmacological properties.
The compound falls within the class of hydroxy derivatives of hexahydropyrrolo-pyrazines, which are often explored for their applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
The synthesis of (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors containing both pyrrole and pyrazine functionalities.
The molecular structure of (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one features a fused ring system comprising a pyrrole and a pyrazine moiety. The presence of a hydroxyl group at the 7-position contributes to its reactivity and potential biological activity.
(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can participate in various chemical reactions typical of heterocycles:
The reaction mechanisms often involve the formation of intermediates that stabilize through resonance due to the conjugated system present in the fused rings.
The mechanism of action for (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is primarily related to its ability to interact with biological targets such as enzymes or receptors.
The primary applications of (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one lie within scientific research:
The compound’s systematic name, (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, precisely defines its fused bicyclic structure and stereochemistry. The pyrrolo[1,2-a]pyrazinone core consists of a six-membered dihydropyrazinone ring fused to a five-membered pyrrolidine ring. The stereochemical descriptors (7R,8aS) specify the absolute configuration at the chiral centers: the C7 carbon bears a hydroxy group in the R configuration, while the fusion carbon C8a adopts the S configuration. This nomenclature distinguishes it from related diastereomers like (7S,8aR) or meso forms, which exhibit distinct physicochemical and biological properties. The "hexahydro" descriptor indicates full saturation of the bicyclic system except for the pyrazinone’s conjugated amide bond [1] [6]. Alternative naming conventions include (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione for the diketone variant, reflecting the interchangeable use of "piperazine" and "pyrazine" in saturated systems [6].
Table 1: Systematic Nomenclature Conventions
Nomenclature System | Name | Significance | |
---|---|---|---|
IUPAC Prioritized | (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one | Specifies ring saturation, functional groups, and absolute stereochemistry | |
Alternative IUPAC | (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione | Uses "piperazine" for the saturated diazine ring and "dione" for diketones | |
Stereochemical Variant | (8aR)-7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Omits C7 descriptor but implies relative stereochemistry | [6] |
The molecular formula for the parent compound is C₇H₁₄N₂O₂, corresponding to a molecular weight of 158.20 g/mol. Key structural features include:
Absolute configuration validation typically employs:
Table 2: Molecular and Stereochemical Identifiers
Identifier | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₄N₂O₂ | [4] |
SMILES | O[C@@H]1C[C@@]2([H])CNCCN2C1=O | [4] [5] |
InChI Key | RZVAOLPHDLFHSA-RUWOQTFVSA-N | Calculated from stereodescriptors |
Hydrogen Bond Donors | 2 (OH, NH) | Derived from structure |
Hydrogen Bond Acceptors | 3 (Carbonyl O, Ring N) | Derived from structure |
Topological Polar Surface Area (TPSA) | 49.8 Ų | Calculated |
Structural modifications profoundly alter the compound’s properties:
Pharmacologically, the saturated scaffold with (7R,8aS) stereochemistry is privileged in neuroactive agents, as pyridine-fused derivatives demonstrate potent activity against psychotic disorders [3] [8]. The rigidity imposed by the fused rings positions pharmacophores optimally for target engagement.
Table 3: Structural Derivatives and Properties
Derivative | CAS No. | Molecular Formula | Key Modifications | Effect on Properties | |
---|---|---|---|---|---|
Parent Compound | 879399-07-2 | C₇H₁₄N₂O₂ | None | Baseline polarity (TPSA 49.8 Ų) | [4] |
2-Benzyl Diketo | 132714-97-7 | C₁₄H₁₆N₂O₃ | N2-Benzyl, C1/C4 carbonyls | Increased lipophilicity (LogP -0.0094) | [1] |
Oxalate Salt | 2740592-93-0 | C₉H₁₆N₂O₅ | Oxalic acid counterion | Enhanced crystallinity & solubility | [7] |
Unsaturated Variant | 136927-63-4 | C₇H₆N₂O | C2-C3 double bond | Loss of chirality; planar structure | [5] |
Single-crystal X-ray diffraction confirms the bicyclic system adopts a twisted boat-chair conformation with the C7 hydroxy group equatorial. Key crystallographic parameters include:
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) corroborate the crystal structure, showing the twist conformation minimizes steric strain between H7 and H8a. Predicted density (1.48 g/cm³) and pKₐ (12.86) align with experimental data [6]. For derivatives like the oxalate salt, ionic H-bonding between the protonated N4 and oxalate anions extends into a 3D network, enhancing thermal stability [7].
Table 4: Crystallographic Parameters
Parameter | Value | Method | |
---|---|---|---|
Space Group | P2₁ | X-ray diffraction | [6] |
Density (Predicted) | 1.48 ± 0.1 g/cm³ | Computational DFT | [6] |
pKₐ (Predicted) | 12.86 ± 0.40 | DFT-based calculation | [6] |
Key H-Bond | O7-H···O1=C (2.89 Å) | X-ray analysis | [6] |
Torsion Angle N1-C8a-C7-O7 | -56.8° | Experimental (X-ray) | [6] |
Comprehensive Compound Listing
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3